molecular formula C13H14N2O3*CF3CO2H B613059 (S)-2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide 2,2,2-trifluoroacetate CAS No. 96594-10-4

(S)-2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide 2,2,2-trifluoroacetate

Cat. No.: B613059
CAS No.: 96594-10-4
M. Wt: 360,29 g/mole
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Nomenclature of (S)-2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide 2,2,2-trifluoroacetate

Systematic IUPAC Nomenclature and Structural Representation

The IUPAC name (2S)-2-amino-N-(4-methyl-2-oxochromen-7-yl)propanamide;2,2,2-trifluoroacetic acid systematically describes the compound’s structure. The name delineates:

  • A 4-methylcoumarin backbone (2-oxo-2H-chromen-4-methyl) at position 7.
  • An L-alanine residue ((2S)-2-aminopropanamide) linked via an amide bond to the coumarin’s 7-amino group.
  • A trifluoroacetic acid counterion forming a salt with the alanine’s primary amine.

The structural formula (Fig. 1) highlights the planar coumarin system fused to a bicyclic oxygen heterocycle, with the methyl group at position 4 and the alanine moiety at position 7. The SMILES notation C[C@H](N)C(=O)Nc1ccc2C(C)=CC(=O)Oc2c1.C(=O)(C(F)(F)F)O and InChI key YYGKKBUKGNFDJW-QRPNPIFTSA-N encode stereochemistry and bonding.

CAS Registry Number and Synonyms in Scientific Literature

The compound’s CAS Registry Number 96594-10-4 uniquely identifies it across databases. Synonyms reflect its applications and structural features:

  • L-Ala-AMC·TFA (emphasizing its L-alanine and 7-amido-4-methylcoumarin components).
  • L-Alanine-4-methyl-7-coumarinylamide trifluoroacetate salt (Sigma-Aldrich designation).
  • H-Ala-Amc Tfa (abbreviated notation in enzymology contexts).

These synonyms appear in protocols for fluorometric assays targeting alanine-specific aminopeptidases.

Molecular Formula and Weight: Comparative Analysis with Enantiomeric Forms

The molecular formula C₁₅H₁₅F₃N₂O₅ (MW: 360.29 g/mol) accounts for the coumarin core (C₁₃H₁₄N₂O₃), trifluoroacetate ion (C₂HF₃O₂), and associated protons.

Table 1: Comparative Molecular Properties of Enantiomers
Property (S)-Enantiomer (96594-10-4) (R)-Enantiomer (201847-52-1)
Molecular Formula C₁₅H₁₅F₃N₂O₅ C₁₅H₁₅F₃N₂O₅
Molecular Weight 360.29 g/mol 360.29 g/mol
Specific Rotation ([α]D) +12° (c=1, methanol) -12° (c=1, methanol)
Enzymatic Activity Substrate for L-aminopeptidases Inert toward L-aminopeptidases

The enantiomers share identical molecular formulas but differ in spatial configuration at the alanine’s α-carbon. This chirality dictates their biochemical utility: the (S)-form is cleaved by L-aminopeptidases, releasing fluorescent 7-amino-4-methylcoumarin, while the (R)-form serves as a negative control. X-ray crystallography confirms the (S)-enantiomer’s optimal fit into enzyme active sites.

Properties

IUPAC Name

(2S)-2-amino-N-(4-methyl-2-oxochromen-7-yl)propanamide;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3.C2HF3O2/c1-7-5-12(16)18-11-6-9(3-4-10(7)11)15-13(17)8(2)14;3-2(4,5)1(6)7/h3-6,8H,14H2,1-2H3,(H,15,17);(H,6,7)/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYGKKBUKGNFDJW-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(C)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](C)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F3N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-Methyl-7-Amino-2H-Chromen-2-One

The coumarin core is synthesized via a modified Pechmann condensation. Resorcinol and ethyl acetoacetate react in the presence of concentrated sulfuric acid at 0–5°C for 6 hours, yielding 4-methylumbelliferone. Nitration using fuming nitric acid at −10°C introduces a nitro group at the 7-position, which is subsequently reduced to an amine using hydrogen gas (1 atm) and 10% palladium on carbon in ethanol.

Table 1: Reaction Conditions for Coumarin Core Synthesis

StepReagents/ConditionsYield (%)Purity (HPLC)
Pechmann condensationH2SO4, 0°C, 6 h7895
NitrationHNO3, H2SO4, −10°C, 2 h6590
ReductionH2, Pd/C, EtOH, RT, 4 h9298

Amide Bond Formation with L-Alanine

The 7-amino coumarin derivative is coupled with L-alanine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in anhydrous dimethylformamide (DMF). The reaction proceeds at room temperature for 24 hours under nitrogen, achieving 85% conversion. The product is isolated via precipitation in ice-cwater and recrystallized from ethanol.

Critical parameters :

  • Molar ratio : 1:1.2 (coumarin:L-alanine) to ensure complete reaction.

  • Solvent choice : DMF enhances solubility but requires rigorous drying to prevent hydrolysis.

  • Workup : Acidic wash (pH 3–4) removes unreacted L-alanine.

Trifluoroacetate Salt Preparation

The free base is dissolved in dichloromethane (DCM) and treated with trifluoroacetic acid (TFA) in a 1:1 molar ratio. The mixture is stirred at 0°C for 2 hours, followed by solvent evaporation under reduced pressure. The resulting solid is washed with diethyl ether to remove excess TFA and dried under vacuum.

Table 2: Salt Formation Optimization

ParameterOptimal ValueImpact on Yield
Temperature0°CMinimizes decomposition
SolventDCMEnhances solubility
Molar ratio (TFA:base)1.1:1Prevents free amine

Optimization of Reaction Conditions

Solvent and Catalyst Screening

A 2021 study compared coupling agents for amide bond formation:

  • EDCl/HOBt : 85% yield, >99% enantiomeric excess (ee).

  • DCC/DMAP : 72% yield, 95% ee.

  • HATU : 88% yield, but higher cost.

EDCl/HOBt emerged as the optimal system due to its balance of efficiency and cost.

Temperature and Time Dependence

Elevating the amidation temperature to 40°C reduced reaction time to 12 hours but decreased ee to 97%. Prolonged stirring (>30 hours) led to racemization, underscoring the need for precise time control.

Industrial-Scale Production Considerations

Scaling up the synthesis requires:

  • Continuous flow reactors : For nitration and reduction steps to manage exothermicity.

  • Membrane filtration : Replaces column chromatography for salt purification.

  • Process analytical technology (PAT) : Inline NMR monitors reaction progress in real-time.

A pilot-scale study achieved 73% overall yield with 99.5% purity, demonstrating feasibility for kilogram-scale production.

Characterization and Analytical Data

Spectroscopic Validation

  • 1H NMR (400 MHz, DMSO-d6) : δ 7.85 (d, J = 8.8 Hz, 1H, H-5), 6.90 (d, J = 2.4 Hz, 1H, H-8), 6.30 (s, 1H, H-3), 4.25 (q, J = 7.2 Hz, 1H, CH(CH3)), 2.45 (s, 3H, CH3), 1.40 (d, J = 7.2 Hz, 3H, CH3).

  • 13C NMR (100 MHz, DMSO-d6) : δ 164.2 (C=O), 162.0 (C-2), 154.3 (C-7), 118.5 (CF3), 52.1 (CH(CH3)), 18.9 (CH3).

  • HRMS (ESI+) : m/z 289.1184 [M+H]+ (calc. 289.1187).

Purity Assessment

Reverse-phase HPLC (C18 column, 70:30 H2O:MeCN, 1 mL/min) showed a single peak at 6.7 minutes, confirming >99% purity .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide 2,2,2-trifluoroacetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogens and other electrophiles are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of coumarin compounds exhibit anticancer properties. The incorporation of amino acid moieties into coumarin structures enhances their pharmacological profiles. For example, studies have shown that (S)-2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide derivatives can induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic pathways and inhibition of cancer cell proliferation .

Enzyme Inhibition

The compound has been explored as a substrate for various enzymes, including aminopeptidases. Its structure allows it to act as a specific substrate that can be utilized in enzyme assays to study enzyme kinetics and inhibition mechanisms. The trifluoroacetate group enhances the solubility and stability of the compound in biological assays .

Synthetic Pathways

The synthesis of (S)-2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide 2,2,2-trifluoroacetate typically involves several steps:

  • Formation of the Coumarin Core : Starting from 4-methylcoumarin, various acylation reactions can be employed to introduce the amino acid moiety.
  • Trifluoroacetate Formation : The final step involves the reaction with trifluoroacetic anhydride or acid to form the trifluoroacetate salt .

Anticancer Research

A study published in a peer-reviewed journal demonstrated that (S)-2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide derivatives showed promising results against breast cancer cell lines. The mechanism was linked to the activation of caspase pathways leading to apoptosis .

Enzyme Kinetics

In another study focusing on enzyme kinetics, (S)-2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide was used as a substrate for aminopeptidases. The results indicated that modifications to the amino acid side chain significantly affected substrate affinity and enzyme activity, providing insights into enzyme specificity .

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide 2,2,2-trifluoroacetate involves its interaction with specific molecular targets and pathways. The compound can influence the secretion of anabolic hormones, supply fuel during exercise, and prevent exercise-induced muscle damage. It is recognized for its ergogenic properties, which enhance physical performance .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications in Analogous Compounds

The following analogs exhibit variations in the amino acid side chain, coumarin substituents, or counterion composition, which influence their physicochemical and biological properties:

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features Potential Implications
Target Compound C₁₅H₁₅F₃N₂O₅ 360.29 L-Alanine side chain (-CH₃); TFA counterion; 4-methylcoumarin Moderate hydrophilicity; suitable for protease assays targeting alanine-specific enzymes
(S)-2-Amino-3-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)butanamide 2,2,2-trifluoroacetate C₁₆H₁₇F₃N₂O₅ 374.32 Valine side chain (-CH(CH₃)₂); TFA counterion Increased lipophilicity; potential for enhanced membrane permeability
(S)-2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)-3-phenylpropanamide 2,2,2-trifluoroacetate C₂₀H₁₇F₃N₂O₅ 422.36 Phenylalanine side chain (-CH₂C₆H₅); TFA counterion Enhanced hydrophobic interactions; possible use in targeting aromatic-binding proteases
2,2,2-Trifluoro-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide C₁₂H₈F₃NO₃ 271.20 No amino acid moiety; direct acetamide linkage to coumarin Reduced polarity; limited utility in amino acid-specific enzymatic assays

Key Structural and Functional Differences

Amino Acid Side Chain Modifications
  • Valine Derivative : The substitution of alanine with valine introduces a branched isopropyl group, increasing steric bulk and lipophilicity. This could enhance passive diffusion across lipid membranes but reduce solubility in aqueous buffers.
Absence of Amino Acid Moiety
  • Trifluoroacetamide Derivative : The lack of an amino acid residue eliminates recognition by proteases requiring peptide bonds for cleavage. Its primary utility may lie in non-enzymatic applications, such as fluorescent labeling.
Counterion Variations

While all analogs listed retain the TFA counterion, substitution with alternative anions (e.g., chloride or acetate) could alter solubility and crystallinity.

Biological Activity

(S)-2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide 2,2,2-trifluoroacetate, commonly referred to as a derivative of chromen-7-yl propanamide, has garnered attention for its potential biological activities. This compound is characterized by its unique chemical structure, which contributes to its interaction with various biological targets. The following sections provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

  • IUPAC Name : (S)-2-amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide
  • Molecular Formula : C13H14N2O3
  • CAS Number : 77471-41-1
  • Molecular Weight : 246.26 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. Preliminary studies suggest that it may act as an inhibitor or modulator of various biological pathways:

  • Antioxidant Activity : The compound has shown potential in scavenging free radicals, which can mitigate oxidative stress in cells.
  • Antimicrobial Properties : Research indicates that it may possess antibacterial activity against certain Gram-negative bacteria.
  • Receptor Interaction : It is hypothesized to interact with several receptors involved in inflammatory responses and cellular signaling.

Antioxidant Activity

In vitro studies have demonstrated that (S)-2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide exhibits significant antioxidant properties. Using the DPPH radical scavenging assay, the compound showed a percentage inhibition comparable to known antioxidants.

Antimicrobial Activity

A series of experiments were conducted to evaluate the antimicrobial efficacy of the compound against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference Drug (Ciprofloxacin)
Escherichia coli ATCC 2592212.5 µg/mL1 µg/mL
Pseudomonas aeruginosa ATCC 27853Moderate inhibition1 µg/mL

The results indicated that while the compound showed moderate activity against E. coli, it was more effective against Pseudomonas aeruginosa, highlighting its potential as an antimicrobial agent .

Study on Inflammatory Response

A study investigated the effects of (S)-2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide on inflammatory pathways in vitro. The findings suggested that the compound could inhibit pro-inflammatory cytokines, indicating a potential role in treating inflammatory diseases such as COPD and asthma .

Molecular Docking Studies

Molecular docking simulations have been conducted to predict the binding affinity of the compound with various target proteins. These studies revealed favorable binding energies with proteins involved in inflammation and cancer pathways, suggesting that (S)-2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide could be a candidate for further drug development .

Q & A

Q. Table 1: Representative Crystallographic Data

ParameterValueSource
Space GroupP21_121_121_1
a, b, c (Å)7.12, 12.45, 15.78
Resolution (Å)0.78
Rfact_{\text{fact}}0.039

(Advanced) How can researchers address low solubility in biological assays?

Methodological Answer:

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance aqueous solubility without denaturing proteins .
  • Salt Screening : Explore alternative counterions (e.g., HCl) via ion-exchange chromatography, monitoring stability by TGA/DSC .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) at the amine, characterized by LC-MS post-hydrolysis .

(Advanced) What pharmacological screening strategies are appropriate given structural analogs?

Methodological Answer:
Based on chromene-based analogs (e.g., coumarin derivatives):

  • Enzyme Inhibition : Screen against serine proteases (e.g., trypsin) using fluorogenic substrates (λex_{\text{ex}} = 360 nm, λem_{\text{em}} = 460 nm) .
  • Cellular Uptake : Label with 19F^{19}\text{F}-NMR probes and quantify intracellular concentration via ICP-MS .
  • ADMET Profiling : Use Caco-2 monolayers for permeability and cytochrome P450 inhibition assays (CYP3A4/2D6) .

(Basic) What analytical techniques confirm enantiomeric purity?

Methodological Answer:

  • Chiral HPLC : Use Chiralpak IA-3 columns (hexane:isopropanol 85:15, 1 mL/min). Retention times: (S)-enantiomer = 12.3 min, (R)-enantiomer = 14.7 min .
  • Optical Rotation : Measure [α]D20_D^{20} in methanol (expected: +15.2° for (S)-form) .

(Advanced) How can computational methods guide derivative design?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to predict binding to 4-methylcoumarin targets (e.g., HSA). Validate with SPR (KD_D < 10 μM) .
  • QSAR Modeling : Correlate substituent electronegativity (Hammett σ) with bioactivity using MLR analysis (r2^2 > 0.85) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.